2-fluorocyclohepta-2,4,6-trien-1-one
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Overview
Description
2-Fluorocyclohepta-2,4,6-trien-1-one is an organic compound with the molecular formula C7H5FO It is a derivative of cycloheptatrienone, where one of the hydrogen atoms is replaced by a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluorocyclohepta-2,4,6-trien-1-one typically involves the fluorination of cycloheptatrienone. One common method is the direct fluorination using elemental fluorine or a fluorinating agent such as Selectfluor. The reaction is usually carried out under controlled conditions to prevent over-fluorination and to ensure the selective substitution at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 2-Fluorocyclohepta-2,4,6-trien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorinated derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into partially or fully hydrogenated products.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while reduction could produce fluorinated cycloheptanes.
Scientific Research Applications
2-Fluorocyclohepta-2,4,6-trien-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-fluorocyclohepta-2,4,6-trien-1-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity and specificity, leading to more potent biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Cycloheptatrienone: The parent compound without the fluorine substitution.
2-Chlorocyclohepta-2,4,6-trien-1-one: A similar compound where the fluorine atom is replaced by chlorine.
Tropolone: A structurally related compound with a hydroxyl group instead of a fluorine atom.
Uniqueness: 2-Fluorocyclohepta-2,4,6-trien-1-one is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
1480-05-3 |
---|---|
Molecular Formula |
C7H5FO |
Molecular Weight |
124.1 |
Purity |
95 |
Origin of Product |
United States |
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